molecular formula C12H23NO B405684 N-cyclopentyl-2-methoxycyclohexanamine

N-cyclopentyl-2-methoxycyclohexanamine

Cat. No.: B405684
M. Wt: 197.32g/mol
InChI Key: IVKJTDJLKSPBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-2-methoxycyclohexanamine is a cyclohexanamine derivative featuring a cyclopentyl substituent on the nitrogen atom and a methoxy group at the 2-position of the cyclohexane ring. These compounds are typically used in research settings as intermediates in organic synthesis or as ligands in catalytic systems. The methoxy group likely enhances solubility in polar solvents compared to non-functionalized analogs, while the cyclopentyl substituent may influence steric interactions in chemical reactions or biological activity.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32g/mol

IUPAC Name

N-cyclopentyl-2-methoxycyclohexan-1-amine

InChI

InChI=1S/C12H23NO/c1-14-12-9-5-4-8-11(12)13-10-6-2-3-7-10/h10-13H,2-9H2,1H3

InChI Key

IVKJTDJLKSPBMQ-UHFFFAOYSA-N

SMILES

COC1CCCCC1NC2CCCC2

Canonical SMILES

COC1CCCCC1NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituents

The table below highlights key structural differences between N-cyclopentyl-2-methoxycyclohexanamine and related compounds:

Compound Name Substituents on Nitrogen Cyclohexane Ring Functionalization Molecular Formula (Inferred) Molecular Weight (g/mol)
This compound Cyclopentyl 2-methoxy C₁₂H₂₃NO ~197.3
N-Cyclohexyl-N-methylcyclohexanamine Cyclohexyl, methyl None C₁₃H₂₅N 195.35
4,4'-Methylenebis(cyclohexylamine) None (bridged structure) None C₁₃H₂₆N₂ 210.36 ()
N-Benzylcyclohexanamine Benzyl None C₁₃H₁₉N 189.30

Key Observations :

  • Substituent Effects: The cyclopentyl group in the target compound provides steric bulk comparable to cyclohexyl () but with slightly reduced ring strain.
  • Bridged vs. Monomeric Structures: 4,4'-Methylenebis(cyclohexylamine) () is a dimeric amine with a methylene bridge, enabling applications in polymer synthesis, whereas the target compound is monomeric.

Physicochemical Properties

While experimental data for the target compound are unavailable, inferences can be drawn:

  • Solubility: The methoxy group likely increases water solubility compared to N-cyclohexyl-N-methylcyclohexanamine (non-polar substituents only).
  • Boiling Point : Lower molecular weight (~197.3 g/mol) relative to 4,4'-methylenebis(cyclohexylamine) (210.36 g/mol) suggests a lower boiling point.
  • Stereochemistry : Unlike 4,4'-methylenebis(cyclohexylamine), which exhibits trans-trans, cis-cis, and cis-trans isomers (), the target compound’s stereochemical complexity arises from the cyclohexane ring’s chair conformations and methoxy group orientation.

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